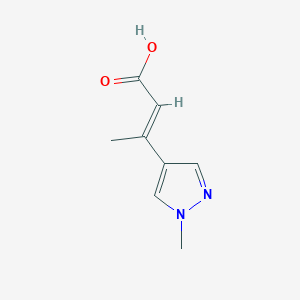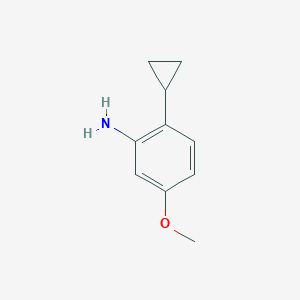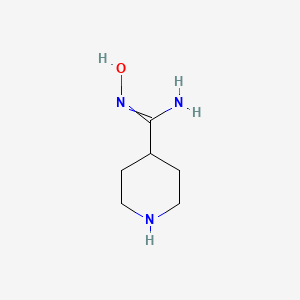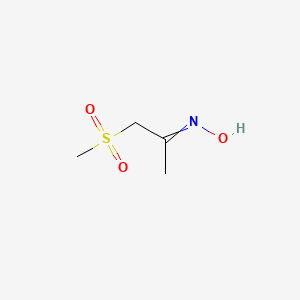
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid is a compound that belongs to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a but-2-enoic acid moiety attached to a 1-methyl-1H-pyrazol-4-yl group .
Vorbereitungsmethoden
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate to form 1-methyl-1H-pyrazole-4-boronic acid, which is then coupled with but-2-enoic acid under Suzuki-Miyaura cross-coupling conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target .
Vergleich Mit ähnlichen Verbindungen
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid can be compared with other pyrazole derivatives, such as:
1-methyl-1H-pyrazole-4-boronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
3-(5-aminopyrazol-4-yl)but-2-enoic acid: Explored as a precursor in the synthesis of condensed heterocyclic systems.
4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid: Known for its applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
(E)-3-(1-methylpyrazol-4-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3+ |
InChI-Schlüssel |
DUDYFQBZMRLJBH-ZZXKWVIFSA-N |
Isomerische SMILES |
C/C(=C\C(=O)O)/C1=CN(N=C1)C |
Kanonische SMILES |
CC(=CC(=O)O)C1=CN(N=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B11719893.png)
![(1S,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B11719911.png)
![Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719918.png)









